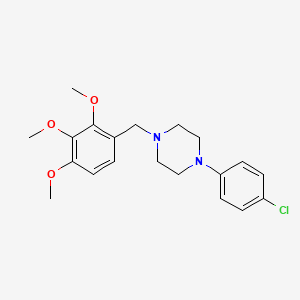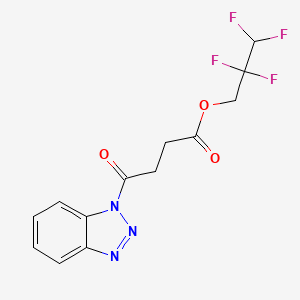
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide, also known as MBB, is a chemical compound that has been widely studied for its potential applications in scientific research. MBB belongs to the family of benzothiazole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide is not fully understood, but it is thought to involve the modulation of ion channels and signaling pathways in cells. N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to interact with the TRPV1 channel, which is involved in pain sensation, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. In animal models, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to reduce pain and inflammation, improve cognitive function, and protect against neurodegeneration. In cell cultures, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate the activity of ion channels and signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide in lab experiments is its relatively low toxicity and high solubility in organic solvents, which makes it easy to handle and administer to animals or cells. However, one limitation of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide is its relatively low potency and specificity for certain targets, which may require higher doses or longer treatment periods to achieve significant effects.
Future Directions
There are several potential future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide and its derivatives. One direction is the development of more potent and selective N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide derivatives for use in drug discovery and therapeutic applications. Another direction is the investigation of the molecular mechanisms underlying the effects of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide on ion channels and signaling pathways, which could provide insights into the development of novel therapies for pain, inflammation, and neurodegenerative diseases. Additionally, the potential applications of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide in other fields, such as materials science and catalysis, could be explored.
Synthesis Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide involves the reaction of 6-methoxy-2-aminobenzothiazole with 3-phenylbutyric acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent, such as dichloromethane or dimethylformamide, under reflux conditions. After the reaction is complete, the product is isolated by filtration and purification using column chromatography.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, possibly by modulating the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as an adjuvant therapy for cancer.
In drug discovery, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide has been used as a scaffold for the development of novel compounds with potential therapeutic applications. For example, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide derivatives have been synthesized and tested for their activity against various disease targets, such as bacterial infections, inflammation, and pain.
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(13-6-4-3-5-7-13)10-17(21)20-18-19-15-9-8-14(22-2)11-16(15)23-18/h3-9,11-12H,10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYNMIOBQNQHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6087125.png)

![methyl 5-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-5-oxopentanoate](/img/structure/B6087136.png)
![7-(2,3-difluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6087138.png)
![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)
![5-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087146.png)
![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)


![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6087172.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![methyl 4-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6087190.png)